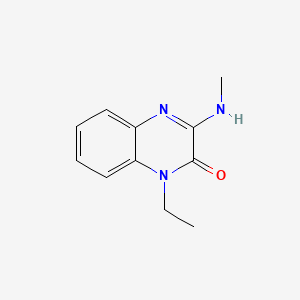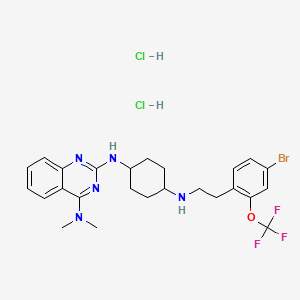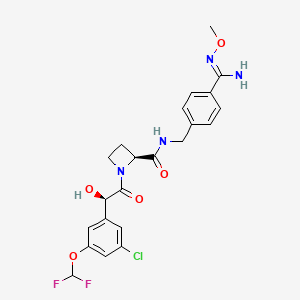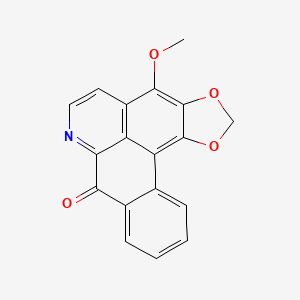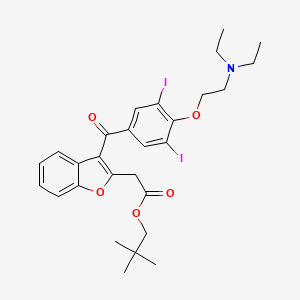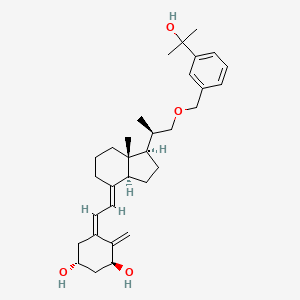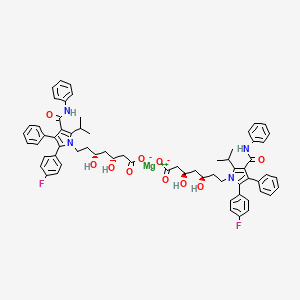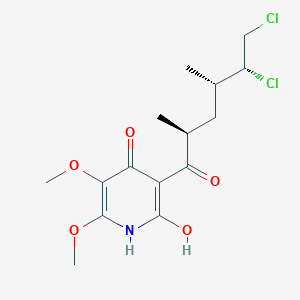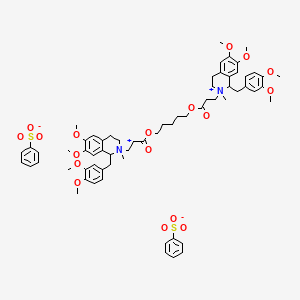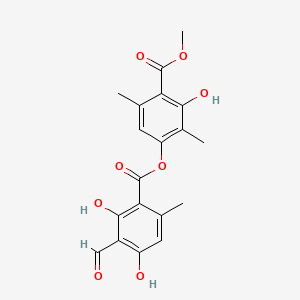
(2,5-Dimethyl-3-(8-methyl-4-quinolinyl)-1H-indol-1-yl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
AZ-11665362 is a bio-active chemical.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- New Synthesis Methods : A study by Klásek et al. (2003) discussed a new synthesis method for related quinoline derivatives, showing the versatility of these compounds in organic synthesis (Klásek, Kořistek, Sedmera, & Halada, 2003).
- Synthesis of Biologically Active Derivatives : Avdeenko, Konovalova, & Yakymenko (2020) synthesized new derivatives of dimethylindole, indicating potential biological activities of these compounds (Avdeenko, Konovalova, & Yakymenko, 2020).
- Development of Novel Heterocyclic Systems : Boraei, Sarhan, Yousuf, & Barakat (2020) linked indole with other heterocycles, showing the potential for creating diverse and biologically significant molecules (Boraei, Sarhan, Yousuf, & Barakat, 2020).
Potential Biological and Medical Applications
- Antimicrobial Properties : Basavarajaiah & Mruthyunjayaswamy (2009) explored the synthesis of indole derivatives with potential antimicrobial properties, highlighting the potential medical uses of these compounds (Basavarajaiah & Mruthyunjayaswamy, 2009).
- Tagged and Carrier-linked Auxin Preparation : Ilić et al. (2005) discussed the synthesis of aminoethyl-substituted indole-3-acetic acids, suggesting applications in biochemical tagging and molecular probes (Ilić et al., 2005).
Advanced Materials and Sensors
- Fluorescence Applications : Wei, Babich, Ouellette, & Zubieta (2006) examined the use of related indole derivatives in developing fluorescence applications, indicating potential use in sensing and imaging technologies (Wei, Babich, Ouellette, & Zubieta, 2006).
- Fluorescent pH Probes : Niu, Fan, Nan, Li, Lu, Wong, Shuang, & Dong (2015) synthesized a fluorescent probe based on benzoindole and quinoline for imaging in extreme acidity, showing the potential for environmental and biological sensing (Niu, Fan, Nan, Li, Lu, Wong, Shuang, & Dong, 2015).
Eigenschaften
CAS-Nummer |
629645-40-5 |
|---|---|
Produktname |
(2,5-Dimethyl-3-(8-methyl-4-quinolinyl)-1H-indol-1-yl)acetic acid |
Molekularformel |
C22H20N2O2 |
Molekulargewicht |
344.4 g/mol |
IUPAC-Name |
2-[2,5-dimethyl-3-(8-methylquinolin-4-yl)indol-1-yl]acetic acid |
InChI |
InChI=1S/C22H20N2O2/c1-13-7-8-19-18(11-13)21(15(3)24(19)12-20(25)26)16-9-10-23-22-14(2)5-4-6-17(16)22/h4-11H,12H2,1-3H3,(H,25,26) |
InChI-Schlüssel |
PYCNZTVHCBCNPY-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)N(C(=C2C3=CC=NC4=C(C=CC=C34)C)C)CC(=O)O |
Kanonische SMILES |
CC1=CC2=C(C=C1)N(C(=C2C3=CC=NC4=C(C=CC=C34)C)C)CC(=O)O |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO, not in water |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
AZ-11665362; AZ11665362; AZ 11665362; UNII-36G59HLT1Z; |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



